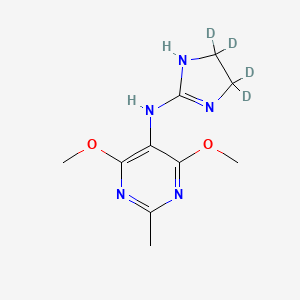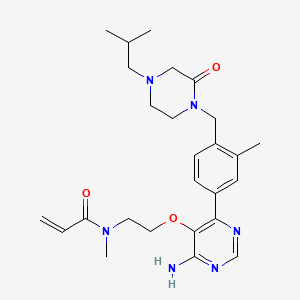![molecular formula C45H43N3O7 B12427866 3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)
3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH: is a synthetic peptide derivative used in various scientific research applications. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, an asparagine (Asn) residue protected by a triphenylmethyl (Trt) group, and a threonine (Thr) residue modified with a Psi(Me,Me)pro group. This unique structure imparts specific properties and functionalities to the compound, making it valuable in peptide synthesis and other biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino terminus, while the Trt group protects the side chain of asparagine. The Psi(Me,Me)pro modification is introduced to the threonine residue to enhance stability and prevent unwanted side reactions .
Industrial Production Methods: Industrial production of Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under basic and acidic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.
Substitution Reactions: Introduction of functional groups to the peptide backbone or side chains.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Trt removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products: The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with specific functional groups .
Applications De Recherche Scientifique
Chemistry: Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is widely used in peptide synthesis for the development of novel peptides and peptidomimetics.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. It serves as a building block for the synthesis of bioactive peptides and peptide-based inhibitors .
Medicine: Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is employed in the development of therapeutic peptides for the treatment of various diseases, including cancer, infectious diseases, and metabolic disorders. Its stability and specificity make it an ideal candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for applications in drug delivery, tissue engineering, and diagnostics .
Mécanisme D'action
The mechanism of action of Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted reactions. The Trt group protects the side chain of asparagine, ensuring selective reactions at the desired sites. The Psi(Me,Me)pro modification enhances the stability of the threonine residue, preventing degradation and side reactions .
Comparaison Avec Des Composés Similaires
- Fmoc-Asn(Trt)-Ser(Psi(Me,Me)pro)-OH
- Fmoc-Asn(Trt)-Ala(Psi(Me,Me)pro)-OH
- Fmoc-Asn(Trt)-Gly(Psi(Me,Me)pro)-OH
Uniqueness: Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is unique due to the presence of the threonine residue modified with the Psi(Me,Me)pro group. This modification enhances the stability and functionality of the compound, making it particularly valuable in applications where stability and specificity are crucial .
Propriétés
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H43N3O7/c1-29-40(42(51)52)48(44(2,3)55-29)41(50)38(46-43(53)54-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-39(49)47-45(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,29,37-38,40H,27-28H2,1-3H3,(H,46,53)(H,47,49)(H,51,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJHPIXXMBAZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H43N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
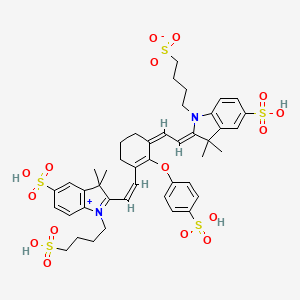
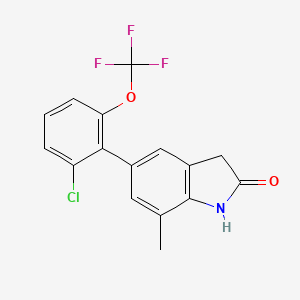
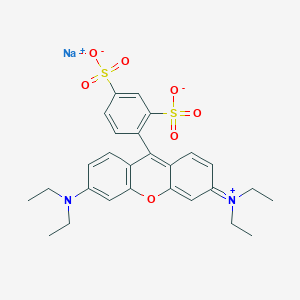
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12427796.png)
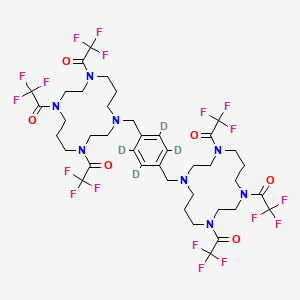
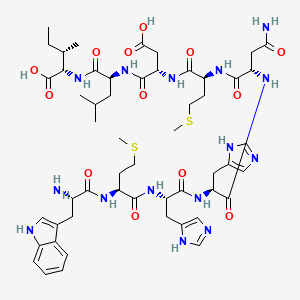
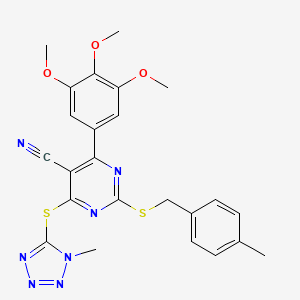
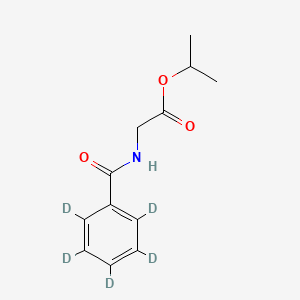
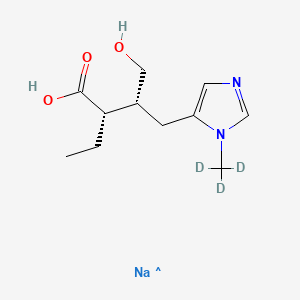
![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)
